![molecular formula C12H13NO3 B1389540 2-[(Benzylamino)carbonyl]cyclopropanecarboxylic acid CAS No. 1160474-47-4](/img/structure/B1389540.png)
2-[(Benzylamino)carbonyl]cyclopropanecarboxylic acid
Overview
Description
2-[(Benzylamino)carbonyl]cyclopropanecarboxylic acid, also known as 2-benzylcyclopropanecarboxylic acid, is an organic compound with a molecular formula of C11H12NO2. It is a colorless solid that is soluble in organic solvents, such as ethyl acetate, ethanol, and chloroform. This compound is an important intermediate in the synthesis of various drugs and pharmaceuticals, such as anti-inflammatory drugs, anticoagulants, and anti-cancer drugs. It is also used in the synthesis of dyes, pigments, and other organic compounds.
Scientific Research Applications
Asymmetric Synthesis
This compound may be used in the catalytic asymmetric synthesis of α-stereogenic carboxylic acids, which are important in the production of various pharmaceuticals. For example, its fast reduction could lead to chiral 2-chloromandelic acid, a key intermediate in the synthesis of the platelet aggregation inhibitor, Clopidogrel .
Proteomics Research
It is available for purchase as a biochemical for proteomics research, indicating its use in the study of proteins and their functions .
Analytical Chemistry
The compound might be used in analytical chemistry for the development of new analytical methods or techniques .
properties
IUPAC Name |
2-(benzylcarbamoyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(9-6-10(9)12(15)16)13-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWHNFZMBCQYGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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